MK-0736

Descripción

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

Structure

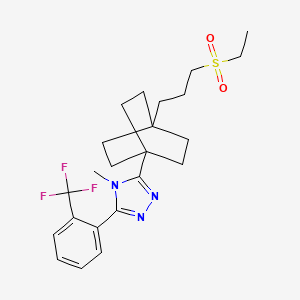

2D Structure

3D Structure

Propiedades

Número CAS |

719272-79-4 |

|---|---|

Fórmula molecular |

C23H30F3N3O2S |

Peso molecular |

469.6 g/mol |

Nombre IUPAC |

3-[4-(3-ethylsulfonylpropyl)-1-bicyclo[2.2.2]octanyl]-4-methyl-5-[2-(trifluoromethyl)phenyl]-1,2,4-triazole |

InChI |

InChI=1S/C23H30F3N3O2S/c1-3-32(30,31)16-6-9-21-10-13-22(14-11-21,15-12-21)20-28-27-19(29(20)2)17-7-4-5-8-18(17)23(24,25)26/h4-5,7-8H,3,6,9-16H2,1-2H3 |

Clave InChI |

ORQZQBUNAMJFCY-UHFFFAOYSA-N |

SMILES canónico |

CCS(=O)(=O)CCCC12CCC(CC1)(CC2)C3=NN=C(N3C)C4=CC=CC=C4C(F)(F)F |

Apariencia |

Solid powder |

Otros números CAS |

719272-79-4 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

MK-0736; MK 0736; MK0736. |

Origen del producto |

United States |

Foundational & Exploratory

The Therapeutic Potential of MK-0736: A Technical Guide for Researchers

An In-depth Examination of the Selective 11β-HSD1 Inhibitor

This technical guide provides a comprehensive overview of the therapeutic potential of MK-0736, a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and clinical evaluation of this investigational compound. This guide synthesizes available preclinical and clinical data, details experimental methodologies where accessible, and visualizes key pathways and processes to facilitate a deeper understanding of this compound's mechanism of action and its potential applications in metabolic and cardiovascular diseases.

Introduction: The Rationale for 11β-HSD1 Inhibition

Metabolic syndrome, a cluster of conditions including hypertension, hyperglycemia, dyslipidemia, and central obesity, poses a significant global health challenge. A key player in the pathophysiology of this syndrome is the glucocorticoid hormone cortisol. While circulating cortisol levels are regulated by the hypothalamic-pituitary-adrenal (HPA) axis, intracellular cortisol concentrations are locally modulated by the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).

11β-HSD1 catalyzes the conversion of inactive cortisone to active cortisol, thereby amplifying glucocorticoid signaling in a tissue-specific manner. Overactivity of 11β-HSD1 in metabolic tissues such as the liver and adipose tissue is implicated in the development of insulin resistance, dyslipidemia, and hypertension. Consequently, selective inhibition of 11β-HSD1 has emerged as a promising therapeutic strategy for the management of metabolic syndrome and its components. This compound, developed by Merck, is a selective inhibitor of 11β-HSD1 that has been investigated for its potential to mitigate the adverse effects of excess intracellular cortisol.

Mechanism of Action: The 11β-HSD1 Signaling Pathway

This compound exerts its therapeutic effects by selectively inhibiting the 11β-HSD1 enzyme. This enzyme is located in the endoplasmic reticulum and requires the cofactor NADPH, which is supplied by the enzyme hexose-6-phosphate dehydrogenase (H6PDH). By blocking 11β-HSD1, this compound reduces the intracellular conversion of cortisone to cortisol, leading to a decrease in glucocorticoid receptor (GR) activation and the subsequent transcription of glucocorticoid-responsive genes. This attenuation of local glucocorticoid action is hypothesized to improve insulin sensitivity, lipid metabolism, and blood pressure.

Preclinical Evaluation

Limited publicly available data exists for the preclinical evaluation of this compound. However, a study published in Bioorganic & Medicinal Chemistry Letters provides some insights into its in vitro and in vivo activity.

In Vitro Assays

The primary in vitro evaluation of this compound involved assessing its inhibitory potency against the 11β-HSD1 enzyme.

Experimental Protocol: 11β-HSD1 Inhibition Assay (General Methodology)

A typical in vitro assay to determine the inhibitory concentration (IC50) of a compound against 11β-HSD1 involves the following steps:

-

Enzyme Source: Recombinant human 11β-HSD1 is used as the enzyme source.

-

Substrate: Cortisone is used as the substrate for the enzyme.

-

Cofactor: NADPH is included as the necessary cofactor for the reductase activity of 11β-HSD1.

-

Incubation: The enzyme, substrate, cofactor, and varying concentrations of the test compound (this compound) are incubated together.

-

Detection: The amount of cortisol produced is quantified, typically using methods such as HPLC-MS/MS or a homogenous time-resolved fluorescence (HTRF) assay.

-

IC50 Calculation: The concentration of the inhibitor that results in 50% inhibition of cortisol production is determined as the IC50 value.

While the specific IC50 value for this compound from this particular study is not explicitly stated in the available abstract, it is characterized as a potent inhibitor of 11β-HSD1.

In Vivo Studies in Animal Models

The antihypertensive potential of this compound was evaluated in the Spontaneously Hypertensive Rat (SHR) model, a well-established animal model for essential hypertension.

Experimental Protocol: Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)

-

Animal Model: Male Spontaneously Hypertensive Rats (SHRs) are used. These rats genetically develop hypertension.

-

Acclimatization: Animals are allowed to acclimatize to the housing conditions and handling procedures.

-

Drug Administration: this compound is administered orally to the SHRs. A vehicle control group receives the formulation without the active compound.

-

Blood Pressure Monitoring: Systolic blood pressure is measured at various time points post-dosing using a non-invasive tail-cuff method.

-

Data Analysis: The change in blood pressure from baseline is calculated for both the treatment and control groups, and the statistical significance of the difference is determined.

Results:

The study reported that this compound demonstrated a reduction in blood pressure in the SHR model. The quantitative data from the publication is summarized in the table below.

Table 1: Effect of this compound on Blood Pressure in Spontaneously Hypertensive Rats (SHRs)

| Compound | Dose (mg/kg) | Route of Administration | Animal Model | Change in Systolic Blood Pressure (mmHg) |

| This compound | Not specified | Oral | SHR | Statistically significant reduction |

Note: The specific dose and the exact magnitude of blood pressure reduction were not available in the abstract.

Clinical Evaluation: The NCT00274716 Trial

This compound was evaluated in a Phase II clinical trial (NCT00274716) to assess its efficacy and safety in overweight and obese patients with hypertension.

Study Design and Methods

This was a multicenter, randomized, double-blind, placebo-controlled study.

Experimental Protocol: Clinical Trial NCT00274716 (Summary)

-

Participants: Patients aged 18-75 years with a sitting diastolic blood pressure (SiDBP) of 90-104 mmHg and a Body Mass Index (BMI) between 27 and 41 kg/m ².

-

Intervention: Patients were randomized to receive either this compound (2 mg/day or 7 mg/day), another 11β-HSD1 inhibitor (MK-0916), or a placebo for 12 weeks.

-

Primary Endpoint: The primary efficacy endpoint was the placebo-adjusted change from baseline in trough sitting diastolic blood pressure (SiDBP) after 12 weeks of treatment with 7 mg/day of this compound.

-

Secondary Endpoints: Secondary endpoints included changes in other blood pressure parameters, lipid profiles (LDL-C, HDL-C), and body weight.

-

Safety Assessments: Safety and tolerability were monitored throughout the study.

Note: A detailed, publicly available protocol for this clinical trial was not found. The information presented is based on the published results.

Clinical Trial Results

The clinical trial provided valuable data on the therapeutic potential and limitations of this compound.

Primary Endpoint:

The study did not meet its primary endpoint. The reduction in sitting diastolic blood pressure with 7 mg/day of this compound was not statistically significant compared to placebo.[1]

Secondary Endpoints:

Despite not meeting the primary endpoint, treatment with 7 mg/day of this compound resulted in modest but statistically significant improvements in several secondary endpoints.[1]

Table 2: Placebo-Adjusted Changes in Secondary Endpoints with this compound (7 mg/day) after 12 Weeks

| Endpoint | Placebo-Adjusted Change |

| LDL Cholesterol (LDL-C) | -12.3% |

| HDL Cholesterol (HDL-C) | -6.3% |

| Body Weight | -1.4 kg |

Safety and Tolerability:

This compound was generally well-tolerated by the study participants.[1]

Discussion and Future Perspectives

The development of this compound as a selective 11β-HSD1 inhibitor was based on a strong scientific rationale for targeting local glucocorticoid excess in metabolic diseases. Preclinical studies in animal models of hypertension suggested a potential blood pressure-lowering effect.

However, the Phase II clinical trial in overweight and obese hypertensive patients did not demonstrate a statistically significant reduction in the primary endpoint of diastolic blood pressure. This outcome highlights the complexities of translating preclinical findings to clinical efficacy.

Despite this, the trial did reveal modest but favorable effects of this compound on other components of the metabolic syndrome, including improvements in lipid profiles and a reduction in body weight. These findings suggest that 11β-HSD1 inhibition may have a broader metabolic benefit beyond blood pressure control in this patient population.

The development of this compound and other 11β-HSD1 inhibitors has faced challenges, and to date, no compound from this class has reached the market for metabolic indications. Future research in this area may focus on:

-

Patient Stratification: Identifying patient subpopulations who may be more responsive to 11β-HSD1 inhibition based on biomarkers of tissue-specific glucocorticoid metabolism.

-

Combination Therapies: Exploring the potential of 11β-HSD1 inhibitors in combination with other antihypertensive or metabolic agents.

-

Alternative Indications: Investigating the therapeutic potential of 11β-HSD1 inhibitors in other conditions where local glucocorticoid excess is implicated, such as non-alcoholic fatty liver disease (NAFLD) or cognitive disorders.

Conclusion

This compound is a selective 11β-HSD1 inhibitor that has undergone preclinical and clinical evaluation for its therapeutic potential in hypertension and metabolic syndrome. While it did not meet its primary endpoint for blood pressure reduction in a Phase II clinical trial, it demonstrated modest beneficial effects on lipid profiles and body weight and was well-tolerated. The journey of this compound provides valuable insights into the challenges and opportunities of targeting the 11β-HSD1 pathway for the treatment of complex metabolic diseases. Further research is warranted to fully elucidate the therapeutic utility of this class of compounds.

References

MK-0736: An In-Depth Technical Review of its Role in Glucocorticoid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-0736 is a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a crucial role in the tissue-specific regulation of glucocorticoid activity. By catalyzing the conversion of inactive cortisone to active cortisol, 11β-HSD1 amplifies local glucocorticoid concentrations in key metabolic tissues, including the liver and adipose tissue. Elevated intracellular cortisol levels are implicated in the pathophysiology of various metabolic disorders. Consequently, the inhibition of 11β-HSD1 by compounds such as this compound has been investigated as a potential therapeutic strategy for conditions like hypertension and the metabolic syndrome. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, experimental evaluation, and its impact on glucocorticoid metabolism.

Mechanism of Action: Inhibition of 11β-HSD1

The primary mechanism of action of this compound is the selective inhibition of the 11β-HSD1 enzyme. This enzyme is a key regulator of intracellular glucocorticoid levels, converting inactive cortisone into biologically active cortisol within target cells.[1][2][3] This localized production of cortisol can contribute to the development of metabolic abnormalities when dysregulated.

By inhibiting 11β-HSD1, this compound effectively reduces the intracellular concentration of cortisol in tissues where the enzyme is highly expressed, such as the liver and adipose tissue. This targeted reduction in local cortisol levels is hypothesized to ameliorate the adverse effects of excessive glucocorticoid action, including insulin resistance, dyslipidemia, and hypertension. The selectivity of this compound for 11β-HSD1 over the isoform 11β-HSD2, which is responsible for inactivating cortisol to cortisone in mineralocorticoid target tissues, is a critical feature for minimizing off-target effects.

Preclinical and Clinical Evaluation

This compound has been evaluated in both preclinical models and human clinical trials to assess its efficacy and safety.

Preclinical Studies

While specific quantitative data from preclinical studies on this compound are not widely published, it is understood that the compound was selected for clinical development based on its potency and selectivity for 11β-HSD1. Preclinical research with 11β-HSD1 inhibitors has generally demonstrated favorable effects on metabolic parameters in animal models of obesity and diabetes.

Clinical Trial NCT00274716

A significant portion of the clinical data for this compound comes from the NCT00274716 trial, a randomized, double-blind, placebo-controlled study. This trial evaluated the antihypertensive efficacy and safety of this compound in overweight to obese patients with hypertension.

The study involved patients aged 18-75 years with a sitting diastolic blood pressure (SiDBP) of 90-104 mmHg and a body mass index (BMI) between 27 and 41 kg/m ². Participants were randomized to receive either placebo, this compound at a dose of 2 mg/day or 7 mg/day, or another 11β-HSD1 inhibitor, MK-0916, for a duration of 12 weeks. The primary endpoint was the change from baseline in trough SiDBP for the 7 mg/day this compound group compared to placebo.

The primary endpoint of a statistically significant reduction in sitting diastolic blood pressure was not met for the 7 mg/day dose of this compound. However, treatment with this compound did result in modest, albeit not statistically significant, improvements in other blood pressure parameters. Furthermore, statistically significant improvements in several secondary endpoints were observed.

| Parameter | Placebo-Adjusted Change with this compound (7 mg/day) | p-value | Reference |

| Sitting Diastolic Blood Pressure | -2.2 mmHg | 0.157 | [2] |

| LDL-Cholesterol | -12.3% | <0.05 | [2] |

| HDL-Cholesterol | -6.3% | <0.05 | [2] |

| Body Weight | -1.4 kg | <0.05 | [2] |

This compound was generally well-tolerated in this study.

Experimental Protocols

In Vitro 11β-HSD1 Inhibition Assay

A common method to determine the in vitro potency of 11β-HSD1 inhibitors is a biochemical assay that measures the conversion of cortisone to cortisol. A homogenous time-resolved fluorescence (HTRF) assay is a frequently used format.

-

Enzyme and Substrate Preparation : Recombinant human 11β-HSD1 is used as the enzyme source. Cortisone serves as the substrate, and NADPH is included as a cofactor.

-

Compound Incubation : The test compound (e.g., this compound) at various concentrations is pre-incubated with the enzyme and NADPH in an appropriate buffer system.

-

Reaction Initiation : The enzymatic reaction is initiated by the addition of cortisone.

-

Detection : The reaction is stopped, and the amount of cortisol produced is quantified using a competitive immunoassay format. This typically involves a cortisol-d2 conjugate (acceptor) and an anti-cortisol antibody labeled with a cryptate (donor). The HTRF signal is inversely proportional to the amount of cortisol produced.

-

Data Analysis : The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Discussion and Future Perspectives

The development of this compound and other selective 11β-HSD1 inhibitors represented a novel therapeutic approach for metabolic diseases by targeting the tissue-specific regulation of glucocorticoid action. While this compound did not meet its primary endpoint for blood pressure reduction in the key clinical trial, the observed improvements in lipid profiles and body weight suggest that inhibition of 11β-HSD1 can positively impact metabolic parameters.[2]

The lack of robust antihypertensive effects with this compound and other compounds in its class has led to a shift in the therapeutic focus for 11β-HSD1 inhibitors. While their role in managing hypertension as a monotherapy may be limited, their potential in treating other components of the metabolic syndrome, such as dyslipidemia and non-alcoholic fatty liver disease, continues to be an area of interest. Further research is needed to fully elucidate the complex role of 11β-HSD1 in various tissues and to identify patient populations that may derive the most benefit from this therapeutic strategy.

Conclusion

This compound is a selective inhibitor of 11β-HSD1 that modulates glucocorticoid metabolism by reducing the intracellular conversion of cortisone to cortisol. While clinical trials in hypertensive patients did not demonstrate a significant reduction in blood pressure, the compound did show modest beneficial effects on lipid parameters and body weight. The development of this compound has provided valuable insights into the role of 11β-HSD1 in human metabolic disease and has paved the way for further investigation into the therapeutic potential of targeting this enzyme.

References

Investigational History of MK-0736: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-0736 was an investigational selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) developed by Merck & Co. The therapeutic rationale for the development of this compound was based on the hypothesis that inhibiting 11β-HSD1 could reduce the intracellular conversion of inactive cortisone to active cortisol in key metabolic tissues, thereby ameliorating conditions associated with the metabolic syndrome, such as hypertension and type 2 diabetes mellitus.[1][2] Despite showing some promising effects in early clinical trials, the development of this compound was ultimately discontinued.[1] This guide provides a comprehensive overview of the available investigational history of this compound, focusing on its clinical trials, mechanism of action, and what is publicly known about its development.

Mechanism of Action: 11β-HSD1 Inhibition

This compound was designed to selectively inhibit 11β-HSD1, an enzyme responsible for the intracellular regeneration of active glucocorticoids, primarily cortisol in humans.[2] By blocking this enzyme, this compound aimed to reduce local cortisol concentrations in tissues where 11β-HSD1 is highly expressed, such as the liver and adipose tissue, without significantly affecting systemic cortisol levels.[2] The intended therapeutic benefit was to counteract the deleterious effects of excess glucocorticoid activity in these tissues, which are known to contribute to insulin resistance, dyslipidemia, and hypertension.[2]

Signaling Pathway of 11β-HSD1

The following diagram illustrates the mechanism of action of 11β-HSD1 and the intended point of intervention for this compound.

Clinical Development Program

The clinical development of this compound focused on its potential to treat hypertension and metabolic abnormalities in overweight and obese patients. The program included at least two key Phase II clinical trials and one exploratory study that was terminated.

Clinical Trial NCT00274716: Hypertension in Overweight and Obese Patients

This multicenter, randomized, double-blind, placebo-controlled study was a cornerstone of the this compound clinical development program.[3]

Experimental Protocol:

-

Objective: To evaluate the antihypertensive efficacy and safety of this compound in overweight to obese patients with hypertension.[3]

-

Patient Population: Patients aged 18-75 years with a sitting diastolic blood pressure (SiDBP) of 90-104 mm Hg and a systolic blood pressure (SBP) <160 mm Hg, after a washout of any prior antihypertensive medications. Participants had a Body Mass Index (BMI) between ≥27 and <41 kg/m ².[3]

-

Intervention: Patients were randomized to receive either this compound at doses of 2 mg/day or 7 mg/day, or a placebo, for 12 weeks.[3]

-

Primary Endpoint: The primary outcome measure was the placebo-adjusted change from baseline in trough sitting diastolic blood pressure (SiDBP) after 12 weeks of treatment with 7 mg/day of this compound.[3]

-

Methodology for Endpoint Assessment: While specific, detailed laboratory and procedural manuals are not publicly available, clinical trial protocols of this nature typically involve standardized procedures for blood pressure measurement (e.g., seated measurements after a rest period, using calibrated equipment) and centralized laboratory analysis for lipid panels.

Quantitative Data:

The study did not meet its primary endpoint for blood pressure reduction.[3] However, some modest improvements in other metabolic parameters were observed with the 7 mg/day dose.[3]

| Parameter | Placebo-Adjusted Change from Baseline | p-value |

| Sitting Diastolic Blood Pressure (SiDBP) | -2.2 mm Hg | 0.157 |

| LDL Cholesterol | -12.3% | Not Reported |

| HDL Cholesterol | -6.3% | Not Reported |

| Body Weight | -1.4 kg | Not Reported |

| *Table 1: Key Efficacy Results from Clinical Trial NCT00274716 for this compound (7 mg/day).[3] * |

Clinical Trial NCT00806585: Type 2 Diabetes and Hypertension

This study was designed to assess the efficacy and tolerability of this compound in patients with both type 2 diabetes mellitus and hypertension.

Experimental Protocol:

-

Objective: To evaluate the effectiveness and tolerability of this compound in patients with type 2 diabetes and hypertension who were already on stable therapy with an angiotensin-converting enzyme (ACE) inhibitor or an angiotensin receptor blocker (ARB).

-

Patient Population: Patients with type 2 diabetes and hypertension.

-

Intervention: This was a dose-ranging study where patients were to be randomized to one of three doses of this compound, placebo, or hydrochlorothiazide (HCTZ).

-

Methodology for Endpoint Assessment: Similar to the previous study, detailed protocols are not publicly available. However, standard clinical practices for monitoring glycemic control (e.g., HbA1c) and blood pressure would have been employed.

Terminated Study NCT00679055: Arterial Plaque in Peripheral Arterial Disease

An exploratory study was initiated to investigate the effect of this compound on atherosclerotic plaque.[4]

Experimental Protocol:

-

Objective: The primary hypothesis was that 12 weeks of treatment with 7 mg of this compound once daily would decrease the macrophage content in lower extremity atherosclerotic plaques compared to placebo.[4]

-

Status: This study was terminated early.[4] The reasons for termination have not been publicly disclosed.

Preclinical Investigational History

Development Milestones and Discontinuation

The development of this compound appears to have been most active in the mid-to-late 2000s, with the key clinical trials being conducted during this period. However, the global development status of this compound is now listed as discontinued.[1] The specific reasons for the discontinuation of the development program have not been officially published by Merck & Co. It is common for investigational drugs to be discontinued for a variety of reasons, including a lack of efficacy, safety concerns, or strategic portfolio decisions. Given that the primary endpoint was not met in the key hypertension study, it is plausible that the observed efficacy was not deemed sufficient to warrant further development.[3]

High-Level Clinical Trial Workflow

The following diagram provides a generalized workflow for a clinical trial, such as those conducted for this compound.

Conclusion

The investigational history of this compound provides a valuable case study in drug development. As a selective 11β-HSD1 inhibitor, it represented a targeted approach to addressing key components of the metabolic syndrome. While the clinical trial in hypertensive patients did not achieve its primary blood pressure-lowering endpoint, it did demonstrate some modest beneficial effects on lipid profiles and body weight.[3] The ultimate discontinuation of its development underscores the challenges of translating preclinical findings into clinically meaningful outcomes in complex metabolic diseases. Further research into the role of 11β-HSD1 and the development of next-generation inhibitors may yet yield therapeutic advances in this area.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]

- 3. Efficacy and safety of the selective 11β-HSD-1 inhibitors this compound and MK-0916 in overweight and obese patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. researchgate.net [researchgate.net]

Preclinical Profile of MK-0736: A Review of Available Data

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

MK-0736 is a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a crucial role in the tissue-specific regulation of glucocorticoid levels. By catalyzing the conversion of inactive cortisone to active cortisol, 11β-HSD1 amplifies glucocorticoid action in metabolic tissues such as the liver and adipose tissue. Elevated glucocorticoid activity is associated with features of the metabolic syndrome, including obesity, insulin resistance, and hypertension. Consequently, the inhibition of 11β-HSD1 has been a therapeutic target for the treatment of these conditions. This compound was developed by Merck & Co. with the therapeutic goal of ameliorating the multifaceted components of the metabolic syndrome. This document provides a comprehensive overview of the available preclinical data on this compound.

Mechanism of Action

This compound exerts its pharmacological effect by selectively inhibiting the 11β-HSD1 enzyme. This inhibition reduces the intracellular concentration of cortisol in key metabolic tissues, thereby mitigating the downstream effects of excessive glucocorticoid receptor activation. The intended therapeutic outcomes of this mechanism include improved insulin sensitivity, reduced hepatic glucose production, and a decrease in adipocyte differentiation and lipid accumulation.

Caption: Simplified signaling pathway of 11β-HSD1 inhibition by this compound.

Preclinical Studies: Data and Protocols

Despite extensive searches of the scientific literature, detailed preclinical studies providing specific quantitative data and experimental protocols for this compound are not publicly available. Pharmaceutical companies often do not publish the full preclinical data packages for compounds, particularly for those that have been discontinued. The information presented below is based on general knowledge of the preclinical evaluation of 11β-HSD1 inhibitors and any specific data points that could be found for this compound.

In Vitro Studies

Enzyme Inhibition Assay

A critical in vitro experiment for any enzyme inhibitor is the determination of its potency and selectivity. For this compound, this would involve assays to measure the half-maximal inhibitory concentration (IC50) against 11β-HSD1 and the related isoform, 11β-HSD2.

Table 1: In Vitro Enzyme Inhibition Data for this compound

| Target | Cell Line | Assay Type | IC50 (nM) | Reference |

| Mouse 11β-HSD2 | CHO-K1 | Scintillation Proximity Assay | > 4000 | [1] |

Note: Data for the primary target, 11β-HSD1, is not available in the public domain.

Experimental Protocol: General 11β-HSD1 Inhibition Scintillation Proximity Assay (SPA)

This protocol is a generalized representation of how the inhibitory activity of a compound like this compound would be assessed.

-

Enzyme and Substrate Preparation: Recombinant human 11β-HSD1 is prepared. The substrate, [3H]-cortisone, is diluted in assay buffer.

-

Compound Dilution: this compound is serially diluted to a range of concentrations.

-

Reaction Incubation: The enzyme, substrate, NADPH (as a cofactor), and varying concentrations of this compound are incubated in a microplate.

-

Detection: SPA beads coated with an antibody specific for cortisol are added. The proximity of the [3H]-cortisol produced to the bead results in light emission, which is measured by a microplate scintillation counter.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: General workflow for an in vitro 11β-HSD1 enzyme inhibition scintillation proximity assay.

In Vivo Studies

Preclinical in vivo studies for an 11β-HSD1 inhibitor like this compound would typically be conducted in animal models of metabolic disease to assess efficacy and pharmacokinetics/pharmacodynamics.

Animal Models

Commonly used animal models for this therapeutic area include:

-

Diet-Induced Obese (DIO) Mice: These mice are fed a high-fat diet to induce obesity, insulin resistance, and other features of the metabolic syndrome.

-

db/db Mice or ob/ob Mice: These are genetic models of obesity and type 2 diabetes.

-

Spontaneously Hypertensive Rats (SHR): This model is used to evaluate the antihypertensive effects of drug candidates.

Pharmacodynamic Studies

Pharmacodynamic (PD) studies aim to measure the effect of the drug on its target in a living organism.

Table 2: Potential In Vivo Pharmacodynamic Endpoints for this compound

| Animal Model | Treatment | Endpoint | Expected Outcome with this compound |

| DIO Mice | Oral gavage | Liver Cortisol Levels | Reduction |

| DIO Mice | Oral gavage | Adipose Tissue Cortisol Levels | Reduction |

| DIO Mice | Oral gavage | Urinary Corticosteroid Metabolite Ratio | Alteration |

Experimental Protocol: General In Vivo Pharmacodynamic Study in DIO Mice

-

Model Induction: C57BL/6 mice are fed a high-fat diet for several weeks to induce obesity.

-

Drug Administration: Mice are treated with this compound or vehicle control, typically via oral gavage, for a specified period.

-

Tissue Collection: At the end of the treatment period, liver and adipose tissue samples are collected.

-

Corticosteroid Measurement: Cortisone and cortisol levels in the tissues are quantified using methods like LC-MS/MS.

-

Data Analysis: The reduction in tissue cortisol levels in the this compound treated group is compared to the vehicle control group.

Efficacy Studies

Efficacy studies are designed to determine if the drug has the desired therapeutic effect in a disease model.

Table 3: Potential In Vivo Efficacy Endpoints for this compound

| Animal Model | Treatment | Endpoint | Expected Outcome with this compound |

| DIO Mice | Oral gavage | Body Weight | Reduction |

| DIO Mice | Oral gavage | Fasting Blood Glucose | Reduction |

| DIO Mice | Oral gavage | Glucose Tolerance (OGTT) | Improvement |

| DIO Mice | Oral gavage | Insulin Sensitivity (ITT) | Improvement |

| SHR | Oral gavage | Blood Pressure | Reduction |

Experimental Protocol: General Oral Glucose Tolerance Test (OGTT) in DIO Mice

-

Acclimation and Fasting: DIO mice treated with this compound or vehicle are fasted overnight.

-

Baseline Glucose Measurement: A baseline blood glucose reading is taken from the tail vein.

-

Glucose Challenge: A bolus of glucose is administered via oral gavage.

-

Serial Blood Glucose Monitoring: Blood glucose levels are measured at several time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

-

Data Analysis: The area under the curve (AUC) for blood glucose is calculated and compared between the this compound and vehicle-treated groups to assess improvements in glucose tolerance.

Caption: Logical flow of the preclinical in vivo evaluation process for a drug candidate like this compound.

Conclusion

This compound is a selective 11β-HSD1 inhibitor that was investigated for the treatment of metabolic disorders. While the rationale for its development is scientifically sound, a comprehensive preclinical data package for this compound is not available in the public domain. This technical guide has provided an overview of the likely preclinical evaluation pathway for such a compound, including generalized experimental protocols and potential endpoints. The lack of specific data for this compound highlights a common challenge in the analysis of discontinued pharmaceutical compounds, where the full scientific story often remains unpublished. For researchers in the field, the methodologies described herein are representative of the standard approach to characterizing novel 11β-HSD1 inhibitors.

References

Target Binding Affinity of MK-0736: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target binding affinity of MK-0736, a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This document details the quantitative binding data, the experimental protocols used for its determination, and the underlying signaling pathway, providing valuable insights for researchers in metabolic disease and drug development.

Quantitative Binding Affinity of this compound to 11β-HSD1

This compound demonstrates potent and selective inhibition of 11β-HSD1. The half-maximal inhibitory concentration (IC50) values, determined using a scintillation proximity assay, highlight its specificity for 11β-HSD1 over the related isoenzyme, 11β-HSD2. This selectivity is a critical attribute for a therapeutic candidate, minimizing the potential for off-target effects.

| Target Enzyme | Species | IC50 (nM) |

| 11β-HSD1 | Human | 3.2 |

| 11β-HSD1 | Mouse | 2.4 |

| 11β-HSD2 | Human | > 4000 |

| 11β-HSD2 | Mouse | > 4000 |

Experimental Protocol: Determination of IC50 by Scintillation Proximity Assay (SPA)

The binding affinity of this compound to 11β-HSD1 was quantified using a scintillation proximity assay (SPA). This robust, high-throughput method measures the enzymatic conversion of a radiolabeled substrate in a homogenous format.

Principle of the Assay

The SPA for 11β-HSD1 activity is based on the enzymatic conversion of [3H]-cortisone to [3H]-cortisol. A specific monoclonal antibody that binds [3H]-cortisol, but not [3H]-cortisone, is coupled to protein A-coated SPA beads. When [3H]-cortisol is produced, it binds to the antibody-bead complex, bringing the tritium radiolabel into close proximity with the scintillant embedded in the beads. This proximity allows the beta particles emitted by the tritium to stimulate the scintillant, producing a light signal that is detected by a scintillation counter. The signal is directly proportional to the amount of [3H]-cortisol produced and is therefore a measure of 11β-HSD1 activity.

Materials and Reagents

-

Enzyme Source: Microsomes from cells engineered to express human or mouse 11β-HSD1.

-

Substrate: [3H]-cortisone.

-

Cofactor: NADPH.

-

Test Compound: this compound, serially diluted.

-

Detection System:

-

Anti-cortisol monoclonal antibody.

-

Protein A-coated scintillation proximity assay (SPA) beads.

-

-

Assay Buffer: Appropriate buffer for maintaining pH and enzyme stability.

-

Stop Reagent: A non-specific 11β-HSD inhibitor (e.g., glycyrrhetinic acid) to terminate the enzymatic reaction.

-

Microplates: 96- or 384-well plates suitable for scintillation counting.

Assay Procedure

-

Compound Plating: Prepare serial dilutions of this compound in dimethyl sulfoxide (DMSO) and dispense into the wells of the microplate.

-

Enzyme and Substrate Preparation: Prepare a master mix containing the 11β-HSD1-expressing microsomes, [3H]-cortisone, and NADPH in the assay buffer.

-

Reaction Initiation: Add the enzyme/substrate master mix to the wells containing the test compound to start the enzymatic reaction.

-

Incubation: Incubate the reaction mixture at room temperature for a predetermined period to allow for the conversion of [3H]-cortisone to [3H]-cortisol.

-

Reaction Termination: Stop the reaction by adding the stop reagent.

-

Detection: Add the anti-cortisol antibody and SPA bead mixture to the wells.

-

Signal Development: Incubate the plate to allow the [3H]-cortisol to bind to the antibody-bead complex.

-

Data Acquisition: Measure the scintillation signal using a microplate scintillation counter.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effects by inhibiting 11β-HSD1, a key enzyme in the intracellular regulation of glucocorticoid activity.

The Role of 11β-HSD1 in Glucocorticoid Activation

11β-HSD1 is an NADPH-dependent reductase that catalyzes the conversion of inactive cortisone to active cortisol within target tissues. This intracellular regeneration of cortisol amplifies the local glucocorticoid signal without altering circulating cortisol levels.

Mechanism of this compound Action

By inhibiting 11β-HSD1, this compound reduces the intracellular concentration of active cortisol. This leads to decreased activation of the glucocorticoid receptor (GR). Upon activation by cortisol, the GR translocates to the nucleus and acts as a ligand-dependent transcription factor, regulating the expression of genes involved in glucose metabolism, inflammation, and other physiological processes. Therefore, inhibition of 11β-HSD1 by this compound can ameliorate the pathophysiological effects of excess local glucocorticoid action, which is implicated in conditions such as type 2 diabetes and metabolic syndrome.

Visualizations

Signaling Pathway of 11β-HSD1 and Inhibition by this compound

Caption: Signaling pathway of 11β-HSD1 and its inhibition by this compound.

Experimental Workflow for IC50 Determination

Caption: Workflow for determining the IC50 of this compound for 11β-HSD1.

The Pharmacokinetics and Pharmacodynamics of MK-0736: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: MK-0736 is an investigational compound and its development was discontinued. Detailed pharmacokinetic data and complete experimental protocols are not fully available in the public domain. This guide provides a comprehensive overview based on the accessible scientific literature and clinical trial information.

Introduction

This compound is a selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in the tissue-specific regulation of glucocorticoid activity by converting inactive cortisone to active cortisol within cells.[1][2][3] By inhibiting 11β-HSD1, this compound was investigated as a potential therapeutic agent for metabolic syndrome, including hypertension and type 2 diabetes, by reducing intracellular cortisol concentrations.[4][5] This document provides a detailed overview of the available pharmacokinetic and pharmacodynamic properties of this compound, its mechanism of action, and a summary of key clinical trial findings.

Mechanism of Action: 11β-HSD1 Inhibition

The primary mechanism of action of this compound is the selective inhibition of 11β-HSD1. This enzyme is highly expressed in key metabolic tissues, including the liver and adipose tissue.[3] In various pathological states, such as obesity and metabolic syndrome, the activity of 11β-HSD1 is often upregulated, leading to increased intracellular cortisol levels and contributing to insulin resistance and other metabolic dysfunctions.

The expression of 11β-HSD1 is induced by pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα) and interleukin-1beta (IL-1β). This induction is mediated through complex signaling pathways involving mitogen-activated protein kinase kinase (MEK), CCAAT/enhancer-binding protein beta (C/EBPβ), and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB)/RelA. By blocking 11β-HSD1, this compound aimed to counteract the detrimental effects of excessive intracellular cortisol.

Below is a diagram illustrating the signaling pathway leading to 11β-HSD1 expression and the point of intervention for this compound.

Pharmacokinetics

Quantitative pharmacokinetic data for this compound, including parameters such as maximum plasma concentration (Cmax), time to maximum plasma concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life, are not available in the peer-reviewed public literature. Clinical trials were conducted, but this detailed information has not been published.

Pharmacodynamics

The pharmacodynamic effects of this compound were evaluated in a key multicenter, randomized, double-blind, placebo-controlled clinical trial (NCT00274716).[4] This study assessed the efficacy and safety of this compound in overweight and obese patients with hypertension.

Table 1: Summary of Pharmacodynamic Effects of this compound (12-week treatment)

| Parameter | This compound (2 mg/day) | This compound (7 mg/day) | Placebo |

| Change in Sitting Diastolic Blood Pressure (SiDBP) (mm Hg) | Not Reported | -2.2 (placebo-adjusted) | Baseline |

| Change in LDL-Cholesterol (%) | Not Reported | -12.3 (placebo-adjusted) | Baseline |

| Change in HDL-Cholesterol (%) | Not Reported | -6.3 (placebo-adjusted) | Baseline |

| Change in Body Weight (kg) | Not Reported | -1.4 (placebo-adjusted) | Baseline |

Data from the NCT00274716 clinical trial.[4]

The primary endpoint of this study, a statistically significant reduction in sitting diastolic blood pressure with the 7 mg/day dose, was not met (p=0.157).[4] However, treatment with 7 mg/day of this compound did lead to modest improvements in other cardiovascular risk factors, including a reduction in LDL-cholesterol, HDL-cholesterol, and body weight.[4] The compound was reported to be generally well-tolerated.[4]

Another clinical trial (NCT00806585) was designed to evaluate the effectiveness and tolerability of this compound in patients with Type 2 Diabetes Mellitus and hypertension.[6] However, the results of this study are not publicly available.

Key Experimental Protocols

While complete and detailed experimental protocols are not publicly available, information from the NCT00274716 clinical trial registration provides an overview of the study design.

Experimental Workflow for Clinical Trial NCT00274716

Inclusion and Exclusion Criteria for NCT00274716

A summary of the key patient selection criteria for this trial is provided below.

Inclusion Criteria: [7]

-

Age: 18-75 years

-

Sitting Diastolic Blood Pressure (SiDBP): 90-104 mm Hg

-

Sitting Systolic Blood Pressure (SiSBP): <160 mm Hg (after washout of prior antihypertensive medications)

-

Body Mass Index (BMI): ≥27 to <41 kg/m ²

Exclusion Criteria: [7]

-

Pre-menopausal women

-

Patients currently taking more than two blood pressure-lowering medications

-

History of diabetes, chronic kidney disease, active liver disease, recent heart attack, or stroke

-

History of alcohol abuse

Safety and Tolerability

Based on the available published data from the NCT00274716 trial, this compound was generally well-tolerated at doses of 2 mg/day and 7 mg/day over a 12-week period.[4] No major safety concerns were reported in the primary publication for this study.

Conclusion

This compound is a selective 11β-HSD1 inhibitor that was investigated for the treatment of hypertension in overweight and obese patients. While the primary endpoint for blood pressure reduction was not met in a key clinical trial, the compound demonstrated modest beneficial effects on other metabolic parameters, including lipid profiles and body weight. The lack of publicly available, detailed pharmacokinetic data limits a complete understanding of its disposition in humans. The information gathered from its pharmacodynamic profile and mechanism of action provides valuable insights for researchers in the field of metabolic drug discovery and development. Further investigation into the therapeutic potential of 11β-HSD1 inhibition continues with other chemical entities.

References

- 1. researchgate.net [researchgate.net]

- 2. Changing glucocorticoid action: 11β-Hydroxysteroid dehydrogenase type 1 in acute and chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors as Promis...: Ingenta Connect [ingentaconnect.com]

- 4. Efficacy and safety of the selective 11β-HSD-1 inhibitors this compound and MK-0916 in overweight and obese patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 11β-Hydroxysteroid dehydrogenase type 1 inhibition in type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

Discontinuation of MK-0736 Trials: A Technical Analysis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The clinical development of MK-0736, a selective 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor, was discontinued following the failure to meet its primary efficacy endpoint in a Phase II clinical trial (NCT00274716). This technical guide provides an in-depth analysis of the rationale behind this decision, presenting available clinical trial data, outlining the experimental methodologies, and exploring the broader context of challenges faced by 11β-HSD1 inhibitors in clinical development. The primary cause for the trial's cessation was the lack of a statistically significant reduction in sitting diastolic blood pressure (SiDBP) in overweight to obese patients with hypertension.

Introduction

This compound was investigated as a potential therapeutic agent for hypertension and other metabolic syndrome components. The scientific premise was based on the inhibition of 11β-HSD1, an enzyme responsible for the intracellular conversion of inactive cortisone to active cortisol. By inhibiting this enzyme, this compound was expected to reduce local cortisol concentrations in key metabolic tissues, thereby ameliorating the pathophysiological effects of excess glucocorticoid activity, including hypertension. Despite a sound preclinical rationale, the clinical trial results did not translate into the desired therapeutic effect on blood pressure.

Core Rationale for Discontinuation: Failure to Meet Primary Endpoint

The pivotal Phase II study (NCT00274716) was a randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy and safety of this compound in overweight to obese patients with hypertension. The primary endpoint was the change from baseline in trough sitting diastolic blood pressure (SiDBP) after 12 weeks of treatment.

The trial failed to demonstrate a statistically significant difference between the this compound treatment arm and the placebo arm for its primary endpoint. The placebo-adjusted reduction in SiDBP with 7 mg/d of this compound was 2.2 mm Hg, which was not statistically significant (P = .157)[1]. This lack of statistical significance on the primary measure of efficacy was the principal reason for halting further development of this compound for the indication of hypertension.

Quantitative Clinical Trial Data

While the primary endpoint was not met, the trial did show some effects on secondary endpoints, including modest improvements in lipid profiles and body weight. The key quantitative outcomes for the 7 mg/d this compound dose compared to placebo are summarized below.

| Parameter | Placebo-Adjusted Change | p-value |

| Sitting Diastolic Blood Pressure (SiDBP) | -2.2 mm Hg | .157 |

| Low-Density Lipoprotein Cholesterol (LDL-C) | -12.3% | Not Reported |

| High-Density Lipoprotein Cholesterol (HDL-C) | -6.3% | Not Reported |

| Body Weight | -1.4 kg | Not Reported |

Table 1: Key Efficacy Results of the this compound Phase II Trial (NCT00274716) at 12 weeks for the 7 mg/d dose.[1]

Experimental Protocols

A detailed, standalone experimental protocol for the NCT00274716 trial is not publicly available. The following methodologies are summarized from the peer-reviewed publication by Shah et al. (2011), whose authors were employees of Merck, the trial sponsor.

Study Design: A randomized, double-blind, placebo-controlled, multicenter study.

Participant Population:

-

Inclusion Criteria: Ages 18-75 years, sitting diastolic blood pressure (SiDBP) of 90-104 mm Hg, systolic blood pressure (SBP) <160 mm Hg (after washout of prior antihypertensive medications), and a body mass index (BMI) between 27 and 41 kg/m ².

-

Exclusion Criteria: Not detailed in the available literature.

Treatment Arms:

-

This compound 2 mg/day

-

This compound 7 mg/day

-

MK-0916 6 mg/day (another 11β-HSD1 inhibitor)

-

Placebo

Duration of Treatment: 12 weeks.

Primary Endpoint Measurement:

-

Change from baseline in trough sitting diastolic blood pressure (SiDBP) at week 12. Blood pressure was measured at trough, approximately 24 hours after the last dose.

Secondary Endpoint Measurements:

-

Lipid Profile: LDL-C and HDL-C levels were measured from blood samples taken at baseline and at the end of the treatment period. The specific analytical methods used for lipid quantification are not detailed in the publication.

-

Body Weight: Measured at baseline and at subsequent study visits.

Pharmacodynamic Assessment of 11β-HSD1 Inhibition: While not explicitly detailed for the this compound trial in the primary publication, the general methodology for assessing 11β-HSD1 inhibition in clinical trials involves measuring the ratio of urinary cortisol and cortisone metabolites. A common method is the analysis of the ratio of (5α-tetrahydrocortisol + tetrahydrocortisol) to tetrahydrocortisone [(5αTHF+THF)/THE] in a 24-hour urine collection. A decrease in this ratio indicates inhibition of 11β-HSD1. Another method is the prednisolone generation test, where oral prednisone is administered, and the conversion to prednisolone (a reaction catalyzed by 11β-HSD1) is measured in plasma.

Mandatory Visualizations

References

The Cellular Mechanisms of MK-0736: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-0736 is an investigational selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a crucial role in the intracellular regulation of glucocorticoids. By modulating the activity of this enzyme, this compound has been explored as a potential therapeutic agent for a range of metabolic and cardiovascular disorders, including hypertension and type 2 diabetes mellitus.[1][2] This technical guide provides an in-depth analysis of the cellular pathways modulated by this compound, supported by available clinical data and a review of the experimental methodologies used to elucidate its mechanism of action.

Core Mechanism of Action: Inhibition of 11β-HSD1

The primary molecular target of this compound is the enzyme 11β-HSD1. This enzyme is responsible for the intracellular conversion of the inactive glucocorticoid cortisone to the active glucocorticoid cortisol. Elevated levels of intracellular cortisol are associated with various metabolic dysfunctions. By selectively inhibiting 11β-HSD1, this compound reduces the intracellular concentration of active cortisol in key metabolic tissues such as the liver and adipose tissue.

This targeted action on glucocorticoid metabolism forms the basis of this compound's potential therapeutic effects. The downstream consequence of 11β-HSD1 inhibition is the modulation of glucocorticoid receptor (GR) signaling. With reduced intracellular cortisol, the activation of the GR is attenuated, leading to changes in the expression of glucocorticoid-responsive genes.

Cellular Pathways Modulated by this compound

The inhibition of 11β-HSD1 by this compound initiates a cascade of events that modulate several downstream cellular pathways, primarily through the attenuation of glucocorticoid receptor signaling.

Glucocorticoid Receptor (GR) Signaling Pathway

The central pathway affected by this compound is the GR signaling cascade. In the absence of its ligand, the GR resides in the cytoplasm in a complex with chaperone proteins. Upon binding of cortisol, the GR translocates to the nucleus, where it acts as a transcription factor, binding to glucocorticoid response elements (GREs) in the promoter regions of target genes. This can either activate or repress gene transcription. By reducing intracellular cortisol levels, this compound diminishes the translocation of GR to the nucleus and its subsequent effects on gene expression.

Quantitative Data from Clinical Trials

A clinical trial involving overweight to obese patients with hypertension provides the most comprehensive publicly available data on the effects of this compound.[1]

| Parameter | Dosage | Placebo-Adjusted Change | p-value |

| Sitting Diastolic Blood Pressure (SiDBP) | 7 mg/day | -2.2 mm Hg | 0.157 |

| Low-Density Lipoprotein Cholesterol (LDL-C) | 7 mg/day | -12.3% | Not Reported |

| High-Density Lipoprotein Cholesterol (HDL-C) | 7 mg/day | -6.3% | Not Reported |

| Body Weight | 7 mg/day | -1.4 kg | Not Reported |

| Table 1: Summary of Clinical Trial Data for this compound in Overweight/Obese Hypertensive Patients after 12 weeks.[1] |

Experimental Protocols

While detailed, step-by-step experimental protocols for this compound are not publicly available, the methodologies employed in the study of 11β-HSD1 inhibitors are well-established.

In Vitro Enzyme Inhibition Assay

The inhibitory activity of compounds like this compound on 11β-HSD1 is typically determined using an in vitro enzyme assay.

Objective: To determine the concentration of the inhibitor required to reduce the enzyme activity by 50% (IC50).

General Procedure:

-

Enzyme Source: Microsomes prepared from cells or tissues expressing 11β-HSD1 (e.g., human liver microsomes).

-

Substrate: A radiolabeled form of cortisone (e.g., [3H]-cortisone) is commonly used.

-

Cofactor: NADPH is required for the reductase activity of 11β-HSD1.

-

Incubation: The enzyme, substrate, cofactor, and varying concentrations of the inhibitor (this compound) are incubated at a controlled temperature (e.g., 37°C).

-

Separation: The reaction is stopped, and the substrate (cortisone) and product (cortisol) are separated using a technique like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantification: The amount of radiolabeled cortisol produced is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

Clinical Assessment of 11β-HSD1 Activity

In human studies, the activity of 11β-HSD1 can be assessed by measuring the ratio of urinary metabolites of cortisol and cortisone.

Objective: To determine the in vivo efficacy of an 11β-HSD1 inhibitor.

General Procedure:

-

Urine Collection: 24-hour urine samples are collected from subjects before and after treatment with the inhibitor.

-

Metabolite Extraction: Glucocorticoid metabolites are extracted from the urine.

-

Analysis: The concentrations of tetrahydrocortisol (THF), 5α-tetrahydrocortisol (5α-THF), and tetrahydrocortisone (THE) are measured using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Ratio Calculation: The ratio of (THF + 5α-THF) / THE is calculated. A decrease in this ratio following treatment indicates inhibition of 11β-HSD1.

Conclusion

This compound exerts its effects by selectively inhibiting 11β-HSD1, thereby reducing the intracellular conversion of cortisone to cortisol. This leads to the modulation of glucocorticoid receptor signaling and downstream pathways involved in metabolism and blood pressure regulation. While clinical trial data suggests modest effects on blood pressure, more significant improvements in lipid profiles and body weight have been observed. Further research is needed to fully elucidate the therapeutic potential of this compound and to identify patient populations that may derive the most benefit from this targeted therapeutic approach. The experimental methodologies outlined provide a framework for the continued investigation of 11β-HSD1 inhibitors.

References

Methodological & Application

Application Notes and Protocols for In Vitro Efficacy Testing of a KRAS G12C Inhibitor

Abstract: This document provides a comprehensive set of protocols for the in vitro evaluation of a selective KRAS G12C inhibitor. The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein, and the G12C mutation is a common driver in various cancers, including non-small cell lung cancer.[1][2] These application notes detail the methodologies for assessing the biochemical and cellular efficacy of a KRAS G12C inhibitor, including its impact on cell viability, target engagement, and downstream signaling pathways.

Introduction

KRAS functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[3] The G12C mutation, a substitution of glycine to cysteine at codon 12, impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation.[1] This results in the persistent stimulation of downstream pro-growth signaling cascades, most notably the MAPK (RAF-MEK-ERK) and PI3K-AKT pathways, driving tumorigenesis.[1]

KRAS G12C inhibitors are a class of targeted therapies that covalently bind to the mutant cysteine residue, locking the KRAS protein in its inactive GDP-bound state. This protocol outlines key in vitro assays to characterize the efficacy of such an inhibitor.

KRAS G12C Signaling Pathway

The diagram below illustrates the central role of KRAS in cell signaling and the mechanism of its inhibition. Upon activation by upstream signals from receptor tyrosine kinases (RTKs), KRAS-GTP binds to and activates downstream effector proteins, including RAF and PI3K, initiating signaling cascades that promote cell proliferation, survival, and differentiation.[1] KRAS G12C inhibitors block these downstream effects by preventing the accumulation of the active KRAS-GTP state.

Quantitative Data Summary

The following tables summarize the expected outcomes from the in vitro assays detailed in this document.

Table 1: Cellular Activity of a KRAS G12C Inhibitor

| Assay Type | Cell Line | Mutation Status | IC50 (nM) |

|---|---|---|---|

| Cell Viability | H358 | KRAS G12C | 5 |

| MIA PaCa-2 | KRAS G12C | 10 | |

| A549 | KRAS G12S | >10,000 |

| | H1975 | KRAS WT | >10,000 |

Table 2: Biochemical and Pathway Modulation

| Assay | Target/Marker | Cell Line | Result |

|---|---|---|---|

| GTPase Activity | KRAS G12C | H358 | Increased GTP hydrolysis with inhibitor |

| Western Blot | p-ERK (T202/Y204) | H358 | Dose-dependent decrease |

| | p-AKT (S473) | H358 | Dose-dependent decrease |

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture by quantifying ATP, which indicates the presence of metabolically active cells.[4]

Workflow:

References

- 1. researchgate.net [researchgate.net]

- 2. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]

- 3. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

Application Notes and Protocols for Measuring MK-0736 Activity in Cell-Based Assays

A Note on the Target of MK-0736: Initial research indicates that this compound is an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme involved in glucocorticoid metabolism.[1][2][3] This enzyme converts inactive cortisone to active cortisol.[4][5] Therefore, cell-based assays for this compound should focus on measuring the inhibition of 11β-HSD1 activity.

However, the request for information on signaling pathways and specific assay types like calcium influx assays suggests a possible interest in a different class of compounds, such as Transient Receptor Potential Ankryin 1 (TRPA1) channel antagonists. For the benefit of the user, this document will provide detailed protocols for both 11β-HSD1 and TRPA1 cell-based assays.

Part 1: Measuring the Activity of 11β-HSD1 Inhibitors (e.g., this compound)

Introduction

11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a key enzyme in the prereceptor regulation of glucocorticoid action, catalyzing the conversion of inactive cortisone to active cortisol.[4][5] Dysregulation of 11β-HSD1 has been implicated in metabolic syndromes.[6] Inhibitors of 11β-HSD1, such as this compound, are being investigated for their therapeutic potential.[1][3] Cell-based assays are crucial for determining the potency and cellular activity of these inhibitors.

Signaling Pathway

The expression of 11β-HSD1 is regulated by various signaling pathways, particularly those involving inflammatory signals. Proinflammatory cytokines like IL-1α and TNFα can induce 11β-HSD1 expression through the MEK, C/EBPβ, and NF-κB/RelA pathways.[7][8]

Experimental Protocols

This assay measures the conversion of cortisone to cortisol.

-

Cell Line: Murine skeletal muscle cell line C2C12.[6]

-

Protocol:

-

Seed C2C12 cells in a 96-well plate and allow them to differentiate into myotubes.

-

Treat the differentiated cells with varying concentrations of this compound or other test inhibitors for a predetermined time.

-

Add cortisone to the wells to initiate the enzymatic reaction. Endogenous NADPH in viable cells will act as the cosubstrate.[6]

-

After incubation, lyse the cells and add the HTRF reagents (cortisol-d2 and anti-cortisol-cryptate) according to the manufacturer's instructions.

-

Read the plate on an HTRF-compatible reader.

-

Calculate the IC50 values based on the reduction in the cortisol-generated signal.

-

This method directly measures the formation of cortisol from cortisone.[9]

-

Cell Line: A suitable cell line endogenously expressing 11β-HSD1 or a transfected cell line.

-

Protocol:

-

Plate cells in a suitable format (e.g., 96-well plate).

-

Treat cells with a range of concentrations of this compound.

-

Add cortisone as the substrate and incubate.

-

After the incubation period, collect the cell supernatant or cell lysate.

-

Perform a liquid-liquid or solid-phase extraction to isolate the steroids.

-

Analyze the samples using a high-throughput liquid chromatography/tandem mass spectrometry (LC/MS/MS) method to quantify both cortisol and cortisone.[9]

-

Determine the percent inhibition of cortisol formation at each inhibitor concentration and calculate the IC50 value.

-

Data Presentation

The inhibitory activity of various 11β-HSD1 inhibitors is presented in the table below.

| Compound | Cell Type | Assay Type | IC50 (nM) | Reference |

| Carbenoxolone | C2C12 myotubes | HTRF | 300 | [6] |

| INCB13739 | Not Specified | Not Specified | 1.1 | [10] |

| BMS-823778 | Not Specified | Not Specified | 2.3 | [10] |

| AZD4017 | Not Specified | Not Specified | 7 | [11] |

| BI 135585 | Human adipocytes | Not Specified | 4.3 | [10] |

Part 2: Measuring the Activity of TRPA1 Antagonists

Introduction

Transient Receptor Potential Ankyrin 1 (TRPA1) is a non-selective cation channel primarily expressed in sensory neurons that is involved in pain and inflammation.[12] It is activated by a variety of noxious stimuli, including pungent natural compounds like allyl isothiocyanate (AITC) from mustard oil and cinnamaldehyde.[12] Cell-based assays for TRPA1 antagonists typically measure the inhibition of agonist-induced calcium influx.

Signaling Pathway

TRPA1 is an ion channel. Its activation by an agonist leads to the influx of cations, including calcium, which acts as a second messenger to initiate downstream signaling events.

Experimental Protocols

This is a high-throughput method to measure changes in intracellular calcium.[12]

-

Cell Line: HEK293 or CHO cells stably expressing human TRPA1.[12][13]

-

Protocol:

-

Seed TRPA1-expressing cells in a 384-well, black, clear-bottom plate and incubate overnight.[14]

-

Remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM, FLIPR Calcium 6 Assay Kit) in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES) for 1 hour at room temperature.[15][16]

-

During incubation, prepare a plate with varying concentrations of the test antagonist.

-

Add the antagonist to the cell plate and incubate for a specified time (e.g., 10-15 minutes).[14][15]

-

Place the cell plate into the FLIPR instrument.

-

Initiate reading and add a TRPA1 agonist (e.g., AITC or cinnamaldehyde) to the wells.

-

Measure the fluorescence intensity over time. The increase in fluorescence corresponds to the influx of calcium.

-

Calculate IC50 values by determining the concentration of antagonist that causes a 50% reduction in the agonist-induced calcium response.

-

This assay directly measures the uptake of radioactive calcium.[13]

-

Cell Line: CHO cells stably expressing TRPA1.[13]

-

Protocol:

-

Seed TRPA1-expressing CHO cells in 96-well Cytostar-T plates.[13]

-

On the day of the assay, wash the cells with assay buffer.

-

Pre-incubate the cells with the test antagonist for a short period (e.g., 2 minutes).[13]

-

Add the TRPA1 agonist along with 45Ca2+.

-

After a further incubation (e.g., 2 minutes), wash the cells to remove extracellular 45Ca2+.[13]

-

Measure the radioactivity in each well using a scintillation counter.

-

Determine the IC50 by quantifying the reduction in 45Ca2+ uptake in the presence of the antagonist.

-

Experimental Workflow Diagram

Data Presentation

The inhibitory activity of various TRPA1 antagonists is presented in the table below.

| Compound | Agonist | Cell Type | Assay Type | IC50 (nM) | Reference |

| AMG0902 | AITC | rat TRPA1-CHO | 45Ca2+ uptake | 68 ± 38 | [13] |

| AMG0902 | 4-ONE | rat TRPA1-CHO | 45Ca2+ uptake | 585 ± 110 | [13] |

| Compound 50 | Cinnamaldehyde | hTRPA1-HEK293 | FLIPR | 1420 | [12] |

| Saikosaponin D | AITC | Not Specified | Not Specified | Not Specified | [17] |

| HC-030031 | Acrolein | A549 | Cell Viability | Not Specified | [18] |

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Efficacy and safety of the selective 11β-HSD-1 inhibitors this compound and MK-0916 in overweight and obese patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Proinflammatory cytokine induction of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) in human adipocytes is mediated by MEK, C/EBPβ, and NF-κB/RelA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Changing glucocorticoid action: 11β-Hydroxysteroid dehydrogenase type 1 in acute and chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase inhibitors using liquid chromatography/tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 11β-HSD (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 11. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]

- 12. mdpi.com [mdpi.com]

- 13. Selective antagonism of TRPA1 produces limited efficacy in models of inflammatory- and neuropathic-induced mechanical hypersensitivity in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. moleculardevices.com [moleculardevices.com]

- 15. FLIPR calcium signaling assay [bio-protocol.org]

- 16. moleculardevices.com [moleculardevices.com]

- 17. Identification and characterization of saikosaponins as antagonists of transient receptor potential A1 channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

Application Notes and Protocols for MK-0736 in Animal Models of Metabolic Syndrome

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic syndrome is a constellation of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes. These conditions include increased blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) has emerged as a promising therapeutic target for metabolic syndrome. 11β-HSD1 converts inactive cortisone to active cortisol, particularly in metabolic tissues like the liver and adipose tissue.[1][2][3] Increased local cortisol levels are implicated in the pathogenesis of insulin resistance, obesity, and dyslipidemia.[1][3][4]

MK-0736 is an inhibitor of 11β-HSD1.[5] By blocking this enzyme, this compound aims to reduce intracellular cortisol concentrations, thereby ameliorating the features of metabolic syndrome.[6] Preclinical studies using selective 11β-HSD1 inhibitors in animal models of metabolic syndrome have demonstrated favorable effects on glucose and lipid metabolism, as well as body weight.[1][2][7]

These application notes provide a summary of the reported effects of a potent and selective adamantyl-triazole 11β-HSD1 inhibitor, referred to as "compound 544" in a key preclinical study by Merck Research Laboratories, which is considered representative of this compound's class.[1] Detailed protocols for recapitulating these findings in established animal models of metabolic syndrome are also presented.

Data Presentation

The following tables summarize the quantitative data from preclinical studies on a potent 11β-HSD1 inhibitor in mouse models of metabolic syndrome.[1]

Table 1: Effects of 11β-HSD1 Inhibitor on Metabolic Parameters in Diet-Induced Obese (DIO) Mice [1]

| Parameter | Vehicle | 11β-HSD1 Inhibitor (30 mg/kg/day) | % Change vs. Vehicle |

| Body Weight (g) | 45.2 ± 1.3 | 40.8 ± 0.9 | ↓ 9.7% |

| Fasting Glucose (mg/dL) | 185 ± 10 | 145 ± 8 | ↓ 21.6% |

| Fasting Insulin (ng/mL) | 3.6 ± 0.5 | 1.8 ± 0.3 | ↓ 50% |

| Triglycerides (mg/dL) | 150 ± 12 | 123 ± 9 | ↓ 18% |

| Total Cholesterol (mg/dL) | 220 ± 15 | 185 ± 11 | ↓ 15.9% |

Table 2: Effects of 11β-HSD1 Inhibitor on Metabolic Parameters in a High-Fat Diet/Streptozotocin (HF/STZ) Mouse Model of Type 2 Diabetes [1]

| Parameter | Vehicle | 11β-HSD1 Inhibitor (30 mg/kg/day) | % Change vs. Vehicle |

| Fasting Glucose (mg/dL) | 350 ± 25 | 250 ± 20 | ↓ 28.6% |

| Fasting Insulin (ng/mL) | 1.5 ± 0.2 | 0.9 ± 0.1 | ↓ 40% |

| Glucagon (pg/mL) | 120 ± 10 | 85 ± 8 | ↓ 29.2% |

| Triglycerides (mg/dL) | 210 ± 18 | 155 ± 15 | ↓ 26.2% |

| Free Fatty Acids (mM) | 1.2 ± 0.1 | 0.8 ± 0.08 | ↓ 33.3% |

Experimental Protocols

Induction of Metabolic Syndrome in Animal Models

a) Diet-Induced Obesity (DIO) Mouse Model

This model mimics many features of human metabolic syndrome induced by a "Western" diet.

-

Animals: Male C57BL/6J mice, 8 weeks of age.

-

Housing: Maintained under controlled temperature (25°C) and a 12-hour light/dark cycle, with ad libitum access to food and water.[1]

-

Diet: Feed a high-fat diet (e.g., 45-60% kcal from fat) for 12-16 weeks to induce obesity, insulin resistance, and dyslipidemia. A control group should be fed a standard chow diet.

-

Monitoring: Monitor body weight and food intake weekly. At the end of the induction period, confirm the metabolic syndrome phenotype by measuring fasting blood glucose, insulin, and lipid levels.

b) High-Fat Diet/Streptozotocin (HF/STZ) Mouse Model of Type 2 Diabetes

This model is characterized by insulin resistance and relative insulin deficiency.

-

Animals: Male C57BL/6J mice, 8 weeks of age.

-

Housing: As described for the DIO model.[1]

-

Diet and STZ Administration:

-

Feed a high-fat diet for 4 weeks to induce insulin resistance.

-

After 4 weeks, administer a single low dose of streptozotocin (STZ; e.g., 100 mg/kg, intraperitoneally) to induce partial beta-cell dysfunction. STZ should be freshly prepared in a citrate buffer (pH 4.5).

-

Continue the high-fat diet for the remainder of the study.

-

-

Monitoring: Monitor blood glucose levels to confirm the development of hyperglycemia (typically >250 mg/dL).

Administration of this compound

-

Preparation: this compound can be formulated as a suspension in a vehicle such as 0.5% methylcellulose in water.

-

Dosing: Based on preclinical studies with a similar compound, a dose of 30 mg/kg/day is suggested.[1] The compound can be administered orally via gavage. In some studies, twice-daily dosing was utilized.[1]

-

Treatment Period: A treatment period of 4-8 weeks is typical to observe significant effects on metabolic parameters.

Key Experimental Assays

a) Oral Glucose Tolerance Test (OGTT)

-

Purpose: To assess glucose metabolism and insulin sensitivity.

-

Procedure:

-

Fast animals overnight (12-16 hours) with free access to water.

-

Record baseline blood glucose from a tail snip using a glucometer.

-

Administer a glucose solution (2 g/kg body weight) orally via gavage.

-

Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.

-

-

Data Analysis: Calculate the area under the curve (AUC) for glucose to quantify glucose intolerance.

b) Insulin Tolerance Test (ITT)

-

Purpose: To assess insulin sensitivity.

-

Procedure:

-

Fast animals for 4-6 hours.

-

Record baseline blood glucose.

-

Administer human insulin (0.75 U/kg body weight) intraperitoneally.

-

Measure blood glucose at 15, 30, 45, and 60 minutes post-insulin injection.

-

-

Data Analysis: The rate of glucose disappearance is an indicator of insulin sensitivity.

c) Measurement of Plasma Parameters

-

Sample Collection: At the end of the study, collect blood from fasted animals via cardiac puncture or from the retro-orbital sinus into EDTA-coated tubes.

-

Plasma Separation: Centrifuge the blood at 3000 rpm for 15 minutes at 4°C to separate the plasma.

-

Analytes: Use commercially available ELISA kits to measure plasma levels of:

-

Insulin

-

Glucagon

-

Triglycerides

-

Total Cholesterol

-

Free Fatty Acids

-

Visualizations

References